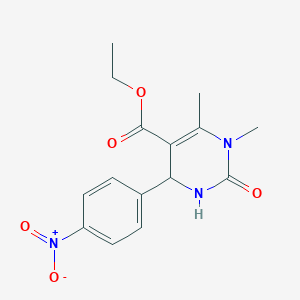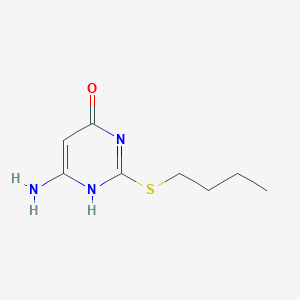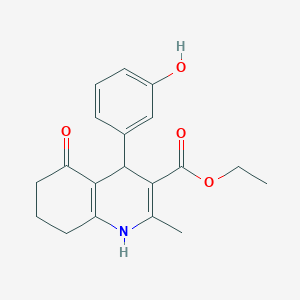
Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (EHOMOQ) is a chemical compound that has been extensively studied for its potential applications in scientific research. EHOMOQ belongs to the class of hexahydroquinolines, which are heterocyclic compounds that have been found to exhibit a wide range of biological activities.
作用机制
The mechanism of action of Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is not fully understood, but it is believed to involve the formation of a complex with metal ions, which leads to the activation of certain signaling pathways in cells. Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
生化和生理效应
Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can inhibit the growth of cancer cells, reduce the production of reactive oxygen species, and modulate the activity of certain enzymes involved in the inflammatory response. In vivo studies have shown that Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can reduce the severity of inflammation in animal models of arthritis and colitis, and improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several advantages for use in lab experiments, including its strong fluorescence, its ability to chelate metal ions, and its potential therapeutic applications. However, Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. One area of interest is the development of new synthetic methods for Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate and other hexahydroquinolines, which could lead to the discovery of new bioactive compounds. Another area of interest is the continued study of Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate's potential as a therapeutic agent for the treatment of various diseases. Finally, the use of Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate as a fluorescent probe for imaging biological systems could be further explored, particularly in the development of new imaging techniques and applications.
合成方法
Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be synthesized using a variety of methods, but the most common approach involves the condensation of 3-hydroxyacetophenone with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then treated with methylamine and sodium borohydride to yield Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. The purity of the final product can be improved by recrystallization from a suitable solvent.
科学研究应用
Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is its use as a fluorescent probe for imaging biological systems. Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been found to exhibit strong fluorescence in the presence of certain metal ions, such as copper and iron, which makes it a useful tool for studying metal ion transport and metabolism in cells.
In addition, Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been found to exhibit antioxidant and anti-inflammatory properties, which make it a potential therapeutic agent for the treatment of a variety of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has also been studied for its potential as a chiral auxiliary in asymmetric synthesis, as well as its use in the synthesis of other bioactive compounds.
属性
CAS 编号 |
5405-37-8 |
|---|---|
产品名称 |
Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate |
分子式 |
C19H21NO4 |
分子量 |
327.4 g/mol |
IUPAC 名称 |
ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C19H21NO4/c1-3-24-19(23)16-11(2)20-14-8-5-9-15(22)18(14)17(16)12-6-4-7-13(21)10-12/h4,6-7,10,17,20-21H,3,5,8-9H2,1-2H3 |
InChI 键 |
BADMFIGZWYVFLU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)O)C(=O)CCC2)C |
规范 SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)O)C(=O)CCC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B187486.png)
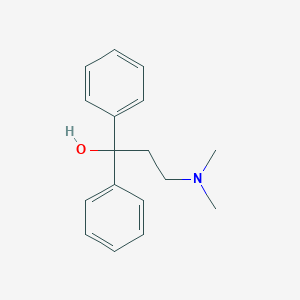
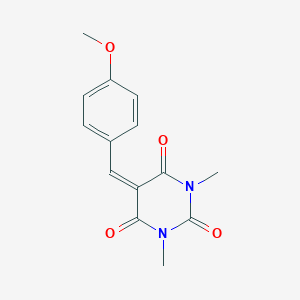
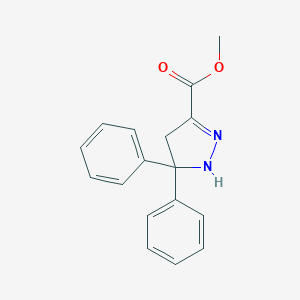
![4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B187491.png)
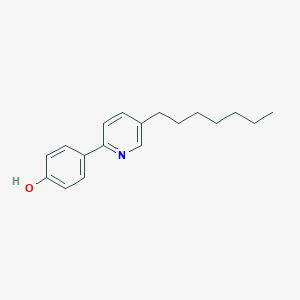

![Furan, 2,2'-[(4-bromophenyl)methylene]bis[5-methyl-](/img/structure/B187496.png)
![(5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone](/img/structure/B187497.png)
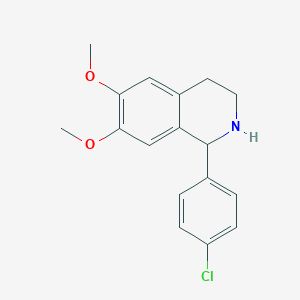
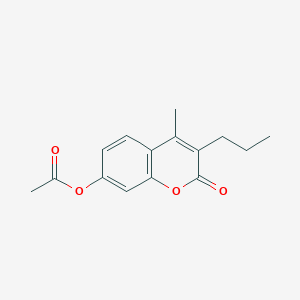
![6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B187503.png)
